

D-Allose-13C-1: A Technical Guide for Tracing

Rare Sugar Metabolism

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Compound of Interest		
Compound Name:	D-Allose-13C-1	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of **D-Allose-13C-1** as a metabolic tracer in the study of rare sugar metabolism. D-Allose, a C3 epimer of D-glucose, is a rare monosaccharide with demonstrated anti-cancer, anti-inflammatory, and immunosuppressive properties.[1][2] Its limited metabolism in the body makes it a unique tool for dissecting specific cellular processes.[3][4] The use of a stable isotope-labeled form, **D-Allose-13C-1**, allows for precise tracking of its uptake, distribution, and minimal metabolic fate, offering a clearer understanding of its mechanism of action.

This document outlines the current understanding of D-Allose metabolism, presents available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows to guide researchers in utilizing this novel tracer.

Data Presentation: Quantitative Insights into D-Allose Bioactivity

Direct quantitative data from metabolic flux analysis using **D-Allose-13C-1** is not yet widely available in peer-reviewed literature, highlighting the novelty of this tracer. However, studies on unlabeled D-Allose and related rare sugars provide valuable quantitative insights into its biological effects and metabolic stability.

Table 1: Inhibitory Effects of D-Allose on Cancer Cell Lines



Cell Line	Cancer Type	Parameter	Value	Reference
MIA PaCa-2	Pancreatic Cancer	IC50	53.25 mM	[5]
OVCAR-3	Ovarian Cancer	Growth Inhibition	Significant at 50 mM	[5]

Table 2: Metabolic Stability of D-allulose (a D-Allose epimer) in Hepatocytes

Organism	Incubation Time (minutes)	D-allulose Remaining (%)	Reference
Human	240	94.5 - 96.8	[6]
Rat	240	94.5 - 96.8	[6]

Table 3: Pharmacokinetic Parameters of D-allulose in Rats (Intravenous Administration)

Parameter	Value	Reference
Half-life (t1/2)	72.2 min	[1][6]
Systemic Clearance	15.8 mL/min/kg	[1][6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of **D-Allose-13C-1** as a metabolic tracer.

Protocol 1: In Vitro D-Allose-13C-1 Tracing in Cancer Cells

Objective: To determine the uptake and metabolic fate of **D-Allose-13C-1** in cancer cell lines.

Materials:

Cancer cell line of interest (e.g., MIA PaCa-2, OVCAR-3)



- Complete cell culture medium
- D-Glucose-free cell culture medium
- D-Allose-13C-1 (uniformly labeled, [U-13C6]-D-Allose, is often used for broader tracing)
- Dialyzed fetal bovine serum (dFBS)
- · Phosphate-buffered saline (PBS), ice-cold
- 80% Methanol (LC-MS grade), pre-chilled to -80°C
- Cell scrapers
- · Microcentrifuge tubes

Procedure:

- Cell Culture: Grow cancer cells in complete medium in 6-well plates to 80% confluency.
- Isotope Labeling:
 - Aspirate the complete medium and wash the cells once with D-Glucose-free medium.
 - Add D-Glucose-free medium supplemented with 10 mM D-Allose-13C-1 and 10% dFBS.
 - Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours).
- Metabolite Extraction:
 - Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
 - Add 1 mL of pre-chilled 80% methanol to each well.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Vortex the samples for 30 seconds.
 - Incubate on ice for 20 minutes to precipitate proteins.



- Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Transfer the supernatant containing the metabolites to a new tube for analysis.
- Analysis: Analyze the extracts by LC-MS or NMR to measure the enrichment of 13C in D-Allose and potential downstream metabolites.

Protocol 2: Analysis of 13C-Labeled Metabolites by LC-MS/MS

Objective: To quantify the abundance of **D-Allose-13C-1** and its isotopologues in biological extracts.

Instrumentation:

Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

- Chromatographic Separation:
 - Use a suitable column for polar metabolite analysis (e.g., HILIC or reversed-phase with an ion-pairing agent).
 - Establish a gradient elution profile to separate D-Allose from other sugars and metabolites.
- Mass Spectrometry Detection:
 - Operate the mass spectrometer in negative ion mode.
 - Use Selected Reaction Monitoring (SRM) to detect and quantify the precursor and product ions for both unlabeled (12C) and labeled (13C) D-Allose. The specific m/z values will depend on the number of 13C atoms.[7]
 - Optimize collision energies for each transition.
- Data Analysis:



- Integrate the peak areas for each isotopologue.
- Correct for the natural abundance of 13C.
- Calculate the fractional enrichment of 13C in the D-Allose pool.

Protocol 3: Analysis of 13C-Labeled Metabolites by NMR Spectroscopy

Objective: To identify and quantify 13C-labeled metabolites and determine the positional information of the 13C label.

Instrumentation:

 High-resolution Nuclear Magnetic Resonance (NMR) spectrometer equipped with a cryoprobe.

Procedure:

- Sample Preparation:
 - Lyophilize the metabolite extracts and resuspend in a deuterated solvent (e.g., D2O) with a known concentration of an internal standard (e.g., DSS).
- NMR Data Acquisition:
 - Acquire 1D 1H and 13C NMR spectra. While 1H NMR is more sensitive, 13C NMR provides direct detection of the labeled carbon atoms with better spectral dispersion.[8][9]
 - For detailed structural information and positional isotopomer analysis, acquire 2D NMR spectra such as 1H-13C HSQC.
- Data Analysis:
 - Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
 - Identify metabolites by comparing chemical shifts and coupling constants to databases (e.g., HMDB, BMRB).



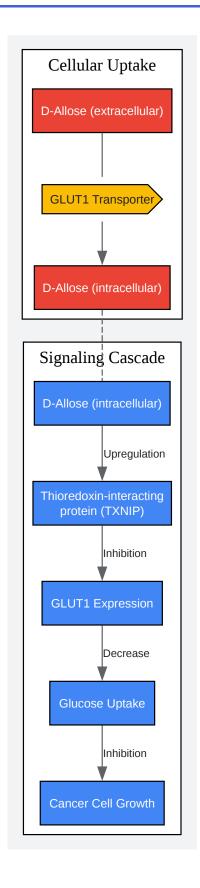
- Quantify the relative abundance of metabolites based on peak integrals.
- Analyze the splitting patterns in the 13C dimension to determine the position of the 13C label.

Visualizations: Pathways and Workflows

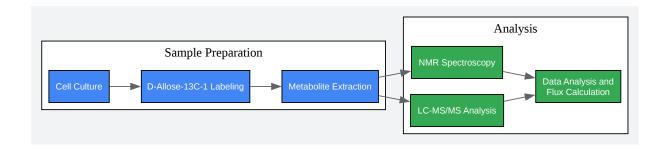
The following diagrams, created using the DOT language, illustrate key metabolic pathways relevant to sugar metabolism and the proposed experimental workflow for **D-Allose-13C-1** tracing.

Caption: Central carbon metabolism showing Glycolysis and the Pentose Phosphate Pathway.









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